[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate
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Overview
Description
[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate is an organic compound belonging to the class of esters. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound, in particular, is characterized by its unique structure, which includes a dioxolane ring and a heptanoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate typically involves the reaction of (4R)-2,2-Dimethyl-1,3-dioxolane-4-methanol with heptanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate esterification, and the product is then purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced purification techniques such as chromatography can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Heptanoic acid and other carboxylic acids.
Reduction: (4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl alcohol.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of [(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis to release active metabolites, which then interact with biological pathways. These interactions can modulate various physiological processes, including enzyme activity and signal transduction.
Comparison with Similar Compounds
Similar Compounds
[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl hydrogen hex-5-enylphosphonate: Shares a similar dioxolane ring structure but differs in its ester group.
(4R)-N,2,2-Trimethyl-1,3-dioxolan-4-amine: Contains a dioxolane ring but has an amine group instead of an ester.
Uniqueness
[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate is unique due to its specific ester group, which imparts distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
652984-37-7 |
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Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl heptanoate |
InChI |
InChI=1S/C13H24O4/c1-4-5-6-7-8-12(14)15-9-11-10-16-13(2,3)17-11/h11H,4-10H2,1-3H3/t11-/m0/s1 |
InChI Key |
WXVNSIYHSSNMHW-NSHDSACASA-N |
Isomeric SMILES |
CCCCCCC(=O)OC[C@H]1COC(O1)(C)C |
Canonical SMILES |
CCCCCCC(=O)OCC1COC(O1)(C)C |
Origin of Product |
United States |
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